Cellulose, propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La celulosa, propanoato es un derivado de la celulosa, un polímero natural que se encuentra en las paredes celulares de las plantas. Este compuesto se forma por la esterificación de la celulosa con ácido propanoico. La celulosa, propanoato es conocida por sus propiedades únicas, como su biodegradabilidad, estabilidad térmica y resistencia mecánica, lo que la hace valiosa en diversas aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

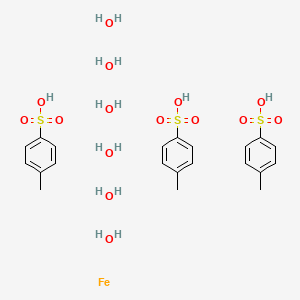

La celulosa, propanoato puede sintetizarse mediante la esterificación de la celulosa con anhídrido propanoico en presencia de catalizadores como cloruro de zinc o cloruro férrico hexahidratado. La reacción se lleva a cabo típicamente bajo irradiación de microondas durante un período corto, que oscila entre 2 y 8 minutos . El grado de sustitución por propanoato se puede controlar ajustando el tiempo de reacción y la cantidad de catalizador utilizado .

Métodos de producción industrial

En entornos industriales, la celulosa, propanoato se produce utilizando procesos de esterificación similares pero a mayor escala. El uso de reactores continuos y condiciones de reacción optimizadas garantiza altos rendimientos y una calidad de producto constante. El grado de sustitución y polimerización se puede adaptar para satisfacer los requisitos específicos de la aplicación .

Análisis De Reacciones Químicas

Tipos de reacciones

La celulosa, propanoato experimenta varias reacciones químicas, que incluyen:

Esterificación: La reacción principal para su síntesis.

Hidrólisis: La ruptura de los enlaces éster en presencia de agua y catalizadores ácidos o básicos.

Reactivos y condiciones comunes

Esterificación: Anhídrido propanoico, cloruro de zinc, cloruro férrico hexahidratado, irradiación de microondas.

Hidrólisis: Agua, catalizadores ácidos o básicos.

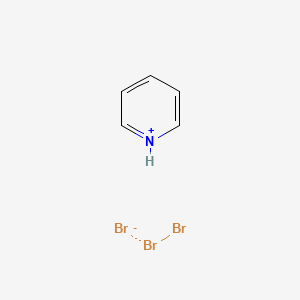

Nitración: Ácido nítrico, ácido sulfúrico, pentóxido de fósforo.

Principales productos formados

Hidrólisis: Celulosa y ácido propanoico.

Nitración: Nitrato-propionato de celulosa.

Aplicaciones Científicas De Investigación

La celulosa, propanoato tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la celulosa, propanoato involucra su interacción con varios objetivos moleculares y vías:

Biodegradación: La hidrólisis enzimática por celulasas descompone el polímero en unidades de glucosa.

Administración de fármacos: Liberación controlada de fármacos a través de la difusión y degradación de la matriz polimérica.

Comparación Con Compuestos Similares

Compuestos similares

Acetato de celulosa: Formado por esterificación con ácido acético, se utiliza en textiles y películas fotográficas.

Butirato de celulosa: Formado por esterificación con ácido butírico, se utiliza en recubrimientos y plásticos.

Nitrato de celulosa: Formado por nitración, se utiliza en explosivos y lacas.

Unicidad

La celulosa, propanoato destaca por su equilibrio de biodegradabilidad, estabilidad térmica y resistencia mecánica. A diferencia del acetato de celulosa y el butirato de celulosa, ofrece una combinación única de propiedades que la hacen adecuada para aplicaciones específicas en materiales biodegradables y sistemas de administración de fármacos .

Propiedades

Número CAS |

9004-48-2 |

|---|---|

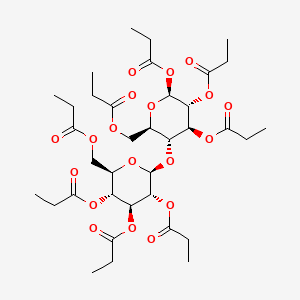

Fórmula molecular |

C36H54O19 |

Peso molecular |

790.8 g/mol |

Nombre IUPAC |

[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |

InChI |

InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 |

Clave InChI |

DQEFEBPAPFSJLV-WLTGXWPBSA-N |

SMILES isomérico |

CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |

SMILES canónico |

CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |

Descripción física |

Nearly colorless pellets; [Acros Organics MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride](/img/structure/B12060651.png)

![(S)-1-{(S)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl}-e](/img/structure/B12060689.png)